2,4-Bis((trimethylsilyl)oxy)pyrimidine

Description

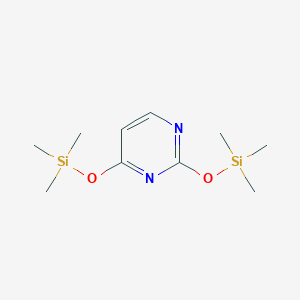

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2Si2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBNTQRWSOTNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065081 | |

| Record name | Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10457-14-4 | |

| Record name | 2,4-Bis(trimethylsiloxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10457-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis[(trimethylsilyl)oxy]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(TRIMETHYLSILOXY)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36AFX6X4DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Bis((trimethylsilyl)oxy)pyrimidine: A Cornerstone for Nucleoside Chemistry

Foreword: The Strategic Importance of Silylated Pyrimidines

In the landscape of pharmaceutical research and drug development, the synthesis of nucleoside analogues remains a critical endeavor. These modified nucleosides are the building blocks of antiviral and anticancer therapies, forming the backbone of numerous life-saving medications. Central to their synthesis is the strategic activation of the nucleobase, a step that dictates the efficiency and success of the entire synthetic route. 2,4-Bis((trimethylsilyl)oxy)pyrimidine, a silylated derivative of uracil, stands as a pivotal intermediate in this field. Its enhanced solubility in organic solvents and increased nucleophilicity make it an indispensable reagent for the crucial C-N glycosidic bond formation, most notably in the renowned Vorbrüggen modification of the Silyl-Hilbert-Johnson reaction.[1][2] This guide provides an in-depth exploration of the core methodologies for the synthesis of this vital compound, offering a blend of theoretical understanding and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

The Chemical Rationale: Why Silylation is Key

Uracil, a fundamental pyrimidine base, possesses two lactam functionalities that can exist in tautomeric equilibrium with the corresponding lactim forms. The active hydrogens on the nitrogen atoms render the molecule poorly soluble in many organic solvents and can lead to undesired side reactions during glycosylation. Silylation, the introduction of a trimethylsilyl (TMS) group, effectively addresses these challenges by replacing the active protons on the oxygen atoms of the lactim tautomer.[3] This transformation not only enhances solubility but also increases the nucleophilicity of the pyrimidine ring, priming it for efficient coupling with an electrophilic sugar derivative.[4]

The choice of silylating agent and catalyst is paramount and dictates the reaction's efficiency, cost-effectiveness, and environmental impact. The most prevalent and industrially relevant methods rely on hexamethyldisilazane (HMDS) as the silylating agent, often in the presence of a catalyst to enhance its reactivity.[5]

Core Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is predominantly achieved through the silylation of uracil. Below, we delve into the most established and effective protocols, examining the mechanistic underpinnings and providing detailed experimental procedures.

The Workhorse Method: HMDS with Ammonium Sulfate Catalysis

This is the most conventional and widely employed method for the large-scale synthesis of this compound due to its cost-effectiveness and relatively straightforward procedure.[5]

Hexamethyldisilazane (HMDS) is a mild silylating agent. The reaction with uracil is significantly accelerated by an acid catalyst, such as ammonium sulfate. The proposed mechanism involves the protonation of the nitrogen atom in HMDS by the ammonium ion, which increases the electrophilicity of the silicon atom. The oxygen of the lactim form of uracil then acts as a nucleophile, attacking the silicon atom and displacing ammonia. This process occurs twice to yield the desired bis-silylated product. The ammonia byproduct is a volatile gas, which conveniently shifts the reaction equilibrium towards the product.

Materials:

-

Uracil (1 equivalent)

-

Hexamethyldisilazane (HMDS) (3-4 equivalents)

-

Ammonium sulfate (catalytic amount, e.g., 0.01-0.05 equivalents)

-

Anhydrous reaction vessel with a reflux condenser and a nitrogen/argon inlet

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add uracil and a catalytic amount of ammonium sulfate.

-

Add hexamethyldisilazane to the flask.

-

Heat the reaction mixture to reflux (approximately 125-130 °C) under a nitrogen atmosphere.

-

Continue refluxing for 4-8 hours, or until the reaction mixture becomes a clear, homogeneous solution. The progress of the reaction can be monitored by the dissolution of the solid uracil.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess HMDS is removed under reduced pressure (vacuum distillation).

-

The resulting oily or low-melting solid product is this compound, which can often be used in the next step without further purification. A yield of approximately 98% can be expected.[3]

Self-Validating System: The completion of the reaction is visually indicated by the formation of a clear solution from the initial suspension. The removal of the volatile ammonia byproduct drives the reaction to completion.

The Accelerated Approach: HMDS with Trimethylsilyl Chloride (TMSCl) Catalysis

For faster reaction times, trimethylsilyl chloride (TMSCl) can be used as a catalyst in conjunction with HMDS.[4]

TMSCl is a more reactive silylating agent than HMDS. In this method, TMSCl can directly silylate uracil, generating HCl as a byproduct. The HCl then reacts with HMDS to regenerate TMSCl and form ammonium chloride, which precipitates out of the reaction. Alternatively, TMSCl can activate HMDS by forming a more electrophilic silylating species.

Materials:

-

Uracil (1 equivalent)

-

Hexamethyldisilazane (HMDS) (2-3 equivalents)

-

Trimethylsilyl chloride (TMSCl) (0.1-0.2 equivalents)

-

Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

-

Anhydrous reaction vessel with a reflux condenser and a nitrogen/argon inlet

Procedure:

-

Suspend uracil in an anhydrous solvent in a flame-dried reaction vessel under a nitrogen atmosphere.

-

Add HMDS and TMSCl to the suspension.

-

Heat the mixture to reflux (the temperature will depend on the solvent used).

-

Reflux for 1-3 hours until the reaction is complete (indicated by the formation of a clear solution).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagents under reduced pressure.

-

The resulting product can be used directly or purified by vacuum distillation if necessary.

Self-Validating System: The formation of a precipitate (ammonium chloride) and the dissolution of uracil serve as visual cues for reaction progression.

Comparative Data of Synthesis Methods

| Method | Silylating Agent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Conventional | HMDS | (NH₄)₂SO₄ | 125-130 | 4-8 | ~98[3] | Cost-effective, suitable for large scale. |

| Accelerated | HMDS | TMSCl | Reflux (solvent dependent) | 1-3 | High | Faster reaction times. |

| Microwave-Assisted | HMDS | (NH₄)₂SO₄ | 120 | 0.1-0.2 | 78-94[5] | Significant reduction in reaction time. |

Characterization of this compound

Confirmation of the product's identity and purity is crucial. The following spectroscopic data are characteristic of this compound.

-

¹H NMR (CDCl₃): δ 7.55 (d, 1H, H-6), 5.75 (d, 1H, H-5), 0.30 (s, 18H, 2 x Si(CH₃)₃).

-

¹³C NMR (CDCl₃): δ 168.0 (C-2), 155.0 (C-4), 140.0 (C-6), 102.0 (C-5), 0.5 (Si(CH₃)₃).

-

IR (neat): ν 2960 (C-H), 1680, 1640 (C=N, C=C), 1250 (Si-CH₃), 845 (Si-O) cm⁻¹.

-

Mass Spectrometry (EI): m/z 256 (M⁺), 241 (M⁺ - CH₃).

Application in Nucleoside Synthesis: The Vorbrüggen Reaction

The primary application of this compound is in the Vorbrüggen synthesis of nucleosides.[4][6] This reaction involves the coupling of the silylated nucleobase with a protected sugar derivative (e.g., a 1-O-acetyl or 1-halo sugar) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7]

The silylated uracil acts as a potent nucleophile, attacking the anomeric carbon of the activated sugar, leading to the formation of the desired β-nucleoside with high stereoselectivity. This method is a cornerstone of modern medicinal chemistry for the synthesis of a vast array of nucleoside-based therapeutics.

Future Perspectives: Green and Sustainable Approaches

While the established methods are robust, there is a growing emphasis on developing more environmentally friendly and sustainable synthetic routes.[8][9] Research in this area is focused on:

-

Catalyst-free conditions: Exploring reactions that proceed efficiently without the need for metal-based or harsh acid catalysts.

-

Solvent-free reactions: Utilizing mechanochemistry (ball-milling) or microwave irradiation to conduct reactions in the absence of volatile organic solvents.[5]

-

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

The development of such green methodologies will be crucial for the large-scale, environmentally responsible production of nucleoside analogues in the future.

Conclusion

The synthesis of this compound is a well-established and critical process in the field of medicinal chemistry. The use of hexamethyldisilazane with a suitable catalyst provides a reliable and scalable route to this essential intermediate. A thorough understanding of the reaction mechanisms and experimental parameters, as detailed in this guide, is vital for researchers and scientists aiming to efficiently synthesize nucleoside analogues for the development of novel therapeutics. As the field evolves, the integration of green chemistry principles will undoubtedly shape the future of silylated pyrimidine synthesis, making it not only efficient but also sustainable.

References

- Wuhu Huaren Science and Technology Co., Ltd. Green Chemistry and Sustainability in Nucleoside Phosphoramidite Synthesis. [Link]

- Kapdi, A. R., et al. Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents. Sustainability & Circularity NOW, 2025, 2, a24790995.

- Nucleowiki. Vorbrüggen Base Introduction Reaction. [Link]

- Wikipedia. Synthesis of nucleosides. [Link]

- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

- Vorbrüggen, H., Ruh-Pohlenz, C. Handbook of Nucleoside Synthesis. Wiley, 2001.

- Salihovic, A., Taladriz-Sender, A., & Burley, G. A. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 2025, 16(26), 11700-11710.

- Kaya, U., et al. N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds. Organic Letters, 2017, 19(21), 5896-5899.

- van der Marel, G. A., et al. Synthesis and Structure-Activity Relationships of Uracil Nucleotide Derivatives and Analogs as Agonists at Human P2Y2, P2Y4, and P2Y6 Receptors. Journal of Medicinal Chemistry, 2005, 48(19), 6019-6031.

- PubChem. 2,4-Bis(trimethylsiloxy)pyrimidine. [Link]

- Liang, C. F., et al. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 2013, 78(17), 8575-8584.

- Scite. N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds. [Link]

- ResearchGate.

- Stoltz, B. M., et al. Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst.

- MDPI. Green Synthetic Approach. [Link]

- Green Chemistry.

- AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 5. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- [webbook.nist.gov]

- 6. Vorbrüggen Base Introduction Reaction - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 7. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 8. Green Chemistry and Sustainability in Nucleoside Phosphoramidite Synthesis - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 9. thieme-connect.com [thieme-connect.com]

"2,4-Bis((trimethylsilyl)oxy)pyrimidine" physical properties

An In-Depth Technical Guide to the Physical Properties of 2,4-Bis((trimethylsilyl)oxy)pyrimidine

Overview and Significance

This compound, also known as Bis(trimethylsilyl)uracil, is a silylated derivative of the nucleobase uracil. This structural modification, where the acidic protons of the uracil tautomers are replaced by trimethylsilyl (TMS) groups, profoundly alters its physical properties. It transforms a polar, high-melting, and poorly soluble nucleobase into a more volatile, non-polar compound with enhanced solubility in a wide range of organic solvents.[1] This characteristic makes it an indispensable reagent in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues for pharmaceutical and biotechnological applications.[1] Its primary role is to serve as a protected and activated form of uracil, facilitating coupling reactions with glycosyl donors to form the critical N-glycosidic bond in nucleosides.

This guide provides a comprehensive examination of the core physical properties of this compound, offering field-proven insights and experimental context for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The following identifiers and structural representations define this compound.

-

IUPAC Name : trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane[3][7][9]

-

Common Synonyms : Bis(O-trimethylsilyl)uracil, 2,4-Bis(trimethylsiloxy)pyrimidine, O,O'-Bis(trimethylsilyl)uracil, Uracil di-TMS[3][8][10]

The molecular structure consists of a central pyrimidine ring with two trimethylsilyloxy groups attached at the 2 and 4 positions. This structure is the key to its unique reactivity and physical properties.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

The utility of this compound in synthesis is directly dictated by its physical characteristics. These properties are summarized below and discussed in detail.

| Property | Value | Source(s) |

| Molecular Weight | ~256.45 g/mol | [1][2][3][4][6] |

| Appearance | Crystalline solid or liquid | [8] |

| Melting Point | 50-52 °C | |

| Boiling Point | 355.8 ± 52.0 °C (at 760 mmHg, Predicted) | [11] |

| Relative Density | 0.981 - 1.0 g/cm³ | [2][7][11] |

| Solubility | Poorly soluble in water; moderately soluble in hexane, diethyl ether, and other common organic solvents. | [1] |

Appearance and Phase Behavior

This compound is typically described as a crystalline solid at standard room temperature. However, with a melting point of 50-52 °C, it can exist as a liquid in warmer laboratory environments or upon slight heating, which can be advantageous for handling and dispensing. This low melting point is a direct consequence of the bulky, non-polar trimethylsilyl groups, which disrupt the strong intermolecular hydrogen bonding present in the parent uracil molecule, thereby lowering the energy required to transition from a solid to a liquid state.

Solubility Profile

The replacement of N-H protons with TMS groups drastically alters the compound's polarity. The resulting molecule is significantly less polar than uracil, rendering it poorly soluble in water but readily soluble in a range of non-polar and moderately polar organic solvents like hexane, diethyl ether, tetrahydrofuran (THF), and acetonitrile.[1] This enhanced solubility is a critical factor for its use in organic synthesis, allowing for homogeneous reaction conditions with other non-polar reactants in anhydrous environments.[1]

Stability and Reactivity

The Si-O bonds in this compound are susceptible to hydrolysis. The compound reacts with water and other protic sources (like alcohols) to cleave the TMS groups, regenerating uracil. This reactivity necessitates that all handling, storage, and reactions be conducted under strictly anhydrous conditions to prevent premature desilylation.[1] For long-term storage, it should be kept in a tightly sealed container, often under an inert atmosphere (e.g., nitrogen or argon), and stored at cool temperatures (2-8 °C is often recommended) away from heat and direct sunlight.

Spectroscopic and Analytical Data

Confirmation of the identity and purity of this compound is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most prominent feature is a large singlet in the upfield region (typically ~0.3 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups. The two protons on the pyrimidine ring will appear as doublets in the aromatic region.

-

¹³C NMR & ²⁹Si NMR : These techniques can further confirm the carbon skeleton and the presence of the silicon atoms, respectively.[3]

-

-

Mass Spectrometry (MS) : GC-MS analysis can confirm the molecular weight (256.45 g/mol ) and provide characteristic fragmentation patterns useful for identification.[3]

Experimental Protocol: Purification by Recrystallization

The purity of this compound is paramount for its successful use in subsequent synthetic steps. Recrystallization is a fundamental purification technique that leverages the compound's temperature-dependent solubility.

Causality Behind Experimental Choices: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures. Given its solubility profile, a non-polar solvent like heptane or a mixed-solvent system (e.g., diethyl ether/hexane) is a suitable choice. We select heptane for this protocol due to its volatility and appropriate solubility characteristics.

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

-

Dissolution : Place the crude this compound in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of heptane and gently heat the mixture (e.g., in a water bath) while stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

-

Hot Filtration (if necessary) : If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, dry flask. This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter with a small portion of ice-cold heptane to remove any soluble impurities adhering to the crystal surfaces.

-

Drying : Transfer the crystals to a watch glass and dry them under high vacuum to remove all traces of the solvent. The final product should be a pure, crystalline solid.

This protocol is self-validating as the purity of the final product can be readily assessed by measuring its melting point; a sharp melting point within the expected range (50-52 °C) indicates high purity.

Safety and Handling

As a chemical reagent, proper safety precautions are essential.

-

Hazard Statements : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][12]

-

Precautionary Measures :

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust or vapors.[7]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[13]

-

References

- 2,4-Bis(trimethylsiloxy)pyrimidine. (n.d.). PubChem.

- Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-. (n.d.). US EPA Substance Registry Services.

- Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- SDS. (n.d.). LookChem.

- Chemical Properties of Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- (CAS 10457-14-4). (n.d.). Cheméo.

- Pyrimidine, 5-iodo-2,4-bis[(trimethylsilyl)oxy]- | CAS No.38953-72-9. (n.d.). Chemwhat.

- Material Safety Data Sheet for Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-. (2012, November 5). abx advanced biochemical compounds.

- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)

- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. (n.d.). Cheméo.

- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. (n.d.). NIST WebBook.

- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- Gas Chromatography. (n.d.). NIST WebBook.

- 2,4-BIS(TRIMETHYLSILOXY)PYRIMIDINE. (n.d.). FDA Global Substance Registration System.

Sources

- 1. Buy this compound | 10457-14-4 [smolecule.com]

- 2. 10457-14-4 this compound AKSci 1020AA [aksci.com]

- 3. 2,4-Bis(trimethylsiloxy)pyrimidine | C10H20N2O2Si2 | CID 82640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | 10457-14-4 [sigmaaldrich.cn]

- 6. synchem.de [synchem.de]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- (CAS 10457-14-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. guidechem.com [guidechem.com]

- 12. achmem.com [achmem.com]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to 2,4-Bis((trimethylsilyl)oxy)pyrimidine: Structure, Synthesis, and Application in Nucleoside Chemistry

Abstract

This technical guide provides a comprehensive examination of 2,4-Bis((trimethylsilyl)oxy)pyrimidine, a pivotal reagent in modern medicinal chemistry and drug development. As a silylated derivative of uracil, this compound overcomes the inherent challenges of poor solubility and reactivity associated with the parent nucleobase, serving as a cornerstone for the synthesis of a vast array of nucleoside analogues.[1] This document delineates its fundamental chemical structure and bonding, provides detailed, field-proven protocols for its synthesis and characterization, and offers an in-depth analysis of its primary application in the Vorbrüggen glycosylation for the stereoselective formation of N-glycosidic bonds. The causality behind experimental choices, mechanistic pathways, and practical handling considerations are discussed to provide researchers, scientists, and drug development professionals with an authoritative resource for leveraging this versatile building block.

Introduction: The Strategic Importance of Silylated Uracil

In the landscape of therapeutic drug development, particularly in the creation of antiviral and anticancer agents, nucleoside analogues represent a profoundly important class of molecules.[1][2] The synthesis of these analogues, however, is frequently hampered by the chemical properties of the constituent nucleobases. Uracil, a fundamental pyrimidine base of RNA, exhibits low solubility in non-polar organic solvents and possesses multiple reactive sites, leading to challenges in achieving regioselectivity during glycosylation.

This compound (often abbreviated as Bis(TMS)Uracil) is the solution to this synthetic bottleneck. By converting the two amide protons of uracil into labile trimethylsilyl ethers, the molecule's character is fundamentally altered. This modification dramatically increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogens, transforming it into an ideal substrate for N-glycosylation reactions.[1] It is a key intermediate, most notably in the Silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation, which is the most prevalent and versatile method for nucleoside synthesis today.[3][4]

Molecular Structure and Chemical Properties

This compound is the product of derivatizing the dilactam form of uracil. The introduction of the two bulky, non-polar trimethylsilyl (TMS) groups fundamentally alters its physical and chemical properties.

-

Chemical Bonding: The core of the molecule is the aromatic pyrimidine ring. The key bonds are the O-Si ether linkages. These bonds are highly susceptible to hydrolysis, readily reverting to uracil in the presence of moisture, which underscores the necessity for anhydrous reaction conditions. The silylation effectively "traps" the uracil in its aromatic di-lactim tautomeric form, which influences the electronic properties and reactivity of the pyrimidine ring.[1]

-

Reactivity: The primary reactivity stems from the enhanced nucleophilicity of the N1 position of the pyrimidine ring, which is the desired site of glycosylation for forming biologically relevant nucleosides.[1][3] The TMS groups serve as transient protecting groups that are displaced during the key bond-forming step.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10457-14-4 | [5][6][7] |

| Molecular Formula | C₁₀H₂₀N₂O₂Si₂ | [1][6][7][8] |

| Molecular Weight | 256.45 g/mol | [1][6][7] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [5][8] |

| Melting Point | ~50-52 °C | [5] |

| Solubility | Soluble in most common organic solvents (e.g., hexane, diethyl ether, acetonitrile, dichloroethane); poorly soluble in water. | [5] |

| IUPAC Name | trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane | [7][9] |

Synthesis and Characterization

The synthesis of this compound is a standard procedure in organic chemistry, predicated on the exhaustive silylation of uracil. The choice of silylating agent and reaction conditions is critical for achieving high yield and purity.

The Causality of Silylation

The most common and efficient method involves refluxing uracil with hexamethyldisilazane (HMDS).[1] HMDS is an ideal reagent because its byproduct is ammonia gas, which is volatile and easily removed from the reaction mixture, driving the equilibrium towards the product. While other silylating agents like trimethylsilyl chloride (TMSCl) can be used, they produce HCl as a byproduct, which can complicate the reaction. Often, a catalytic amount of a weak acid, such as ammonium sulfate or a few drops of TMSCl, is added to accelerate the reaction.[1][10] The entire process must be conducted under strictly anhydrous conditions to prevent the immediate hydrolysis of the product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Uracil

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Anhydrous toluene (or can be run neat)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add uracil (1.0 eq), ammonium sulfate (approx. 0.01 eq), and hexamethyldisilazane (HMDS, approx. 3.0 eq). Toluene can be used as a solvent if desired.

-

Reaction: Heat the mixture to reflux (typically around 125-130°C if run neat).[1] The solid uracil will slowly dissolve as it reacts. The reaction is typically complete when the solution becomes clear, which can take several hours (16-24 hours).[1] Progress can be monitored by the cessation of ammonia evolution.

-

Purification: Once the reaction is complete, allow the mixture to cool. The excess HMDS and any solvent can be removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid or a low-melting solid.

-

Validation: The structure and purity of the product should be confirmed by spectroscopic methods (NMR, IR) before use.

Spectroscopic Characterization

Confirming the successful synthesis relies on standard spectroscopic techniques. The disappearance of the N-H protons from uracil and the appearance of a large singlet corresponding to the 18 protons of the two TMS groups in the ¹H NMR spectrum are key indicators.

Table 2: Key Spectroscopic Data

| Spectrum | Key Feature(s) | Expected Value(s) |

| ¹H NMR | Trimethylsilyl groups (-Si(CH₃)₃) | Singlet at ~0.3 ppm (18H) |

| Pyrimidine ring protons (H5, H6) | Doublets at ~5.8 ppm and ~7.9 ppm | |

| ¹³C NMR | Trimethylsilyl carbons (-Si(CH₃)₃) | Peak at ~0.0 ppm |

| Pyrimidine ring carbons | Peaks in the aromatic region | |

| IR | Si-O-C stretch | Strong absorption around 1080-1150 cm⁻¹ |

| Absence of N-H stretch | Lack of broad peak around 3100-3300 cm⁻¹ |

(Note: Exact chemical shifts can vary based on the solvent used for analysis. Data referenced from spectral databases like SpectraBase).[7]

Core Application: The Vorbrüggen Glycosylation

The primary and most significant use of this compound is as a nucleophilic component in the Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation to synthesize pyrimidine nucleosides.[3] This reaction couples the silylated base with an electrophilic sugar derivative, typically a per-acylated sugar like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.[3][11]

Mechanistic Deep Dive

The elegance of the Vorbrüggen reaction lies in its high stereoselectivity, which is governed by the "neighboring group participation" of the C2'-acyl protecting group on the sugar.

-

Activation: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf, or SnCl₄) coordinates to the anomeric acetyl group of the protected sugar, facilitating its departure.[4][12]

-

Intermediate Formation: The C2'-benzoyl group participates in the formation of a stabilized, cyclic acyloxonium ion intermediate. This intermediate sterically shields the α-face of the anomeric carbon.[3][13]

-

Nucleophilic Attack: The silylated pyrimidine, with its enhanced nucleophilicity at N1, attacks the anomeric carbon from the less hindered β-face.[3]

-

Product Formation: The attack results in the formation of the desired β-N-glycosidic bond. The TMS group is eliminated as a silyl ether of the displaced acetyl group, and the Lewis acid is regenerated. This process yields the protected nucleoside with high stereochemical control.[14][15]

Vorbrüggen Glycosylation Mechanism Diagram

Caption: Key steps in the stereoselective Vorbrüggen glycosylation reaction.

Experimental Protocol: Synthesis of a Protected Uridine Analogue

Materials:

-

This compound (1.2 eq)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

-

Anhydrous acetonitrile or 1,2-dichloroethane

-

Standard workup and purification reagents (sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Setup: Under an inert atmosphere, dissolve the protected sugar and this compound in anhydrous acetonitrile in a flame-dried flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add TMSOTf dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting sugar. This can take from a few hours to overnight.

-

Quenching: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to obtain the pure, protected uridine analogue.

-

Deprotection: The benzoyl protecting groups can be subsequently removed under standard conditions (e.g., methanolic ammonia) to yield the final nucleoside.

Handling, Storage, and Safety

-

Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze back to uracil.[1] It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere, preferably in a refrigerator (2-8°C) to ensure long-term stability.[5]

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][16] Handle in a well-ventilated fume hood. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is more than just a protected form of uracil; it is an activated, synthetically versatile building block that has become indispensable in the field of drug discovery. Its enhanced solubility and nucleophilicity enable efficient and stereocontrolled access to a wide range of pyrimidine nucleosides through the robust Vorbrüggen glycosylation. A thorough understanding of its structure, synthesis, and reactivity, as detailed in this guide, is essential for any scientist aiming to innovate in the synthesis of novel therapeutics.

References

- Smolecule. (2023, August 15). This compound.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- NIST. (n.d.). Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. NIST Chemistry WebBook.

- ChemShuttle. (n.d.). This compound; CAS No.: 10457-14-4.

- Merck Index Online. (n.d.).

- US EPA. (n.d.). Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-. Substance Details - SRS.

- Wikipedia. (n.d.). Synthesis of nucleosides.

- Biosynth. (2024, February 27). Nucleoside Chemistry Blog Series (I): Structures and Chemistry.

- National Center for Biotechnology Information. (2017, January 5).

- PubChem. (n.d.). 2,4-Bis(trimethylsiloxy)pyrimidine.

- CymitQuimica. (n.d.). This compound.

- Biblioteka Nauki. (n.d.). Some recent trends and progress in nucleoside synthesis.

- University of Illinois at Chicago Library. (n.d.). Handbook of nucleoside synthesis.

- MDPI. (2017, January 5).

- J&K Scientific. (n.d.). This compound | 10457-14-4.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Fluorochem. (n.d.). This compound.

Sources

- 1. Buy this compound | 10457-14-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemshuttle.com [chemshuttle.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 2,4-Bis(trimethylsiloxy)pyrimidine | C10H20N2O2Si2 | CID 82640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. jk-sci.com [jk-sci.com]

- 10. mdpi.com [mdpi.com]

- 11. i-share-uic.primo.exlibrisgroup.com [i-share-uic.primo.exlibrisgroup.com]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Vorbrüggen Glycosylation [drugfuture.com]

- 16. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to 2,4-Bis((trimethylsilyl)oxy)pyrimidine: A Cornerstone Reagent in Nucleoside Synthesis

Introduction: The Strategic Importance of Silylation in Drug Discovery

In the landscape of modern medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics, the synthesis of nucleoside analogues remains a critical endeavor. These molecules, which mimic the natural building blocks of DNA and RNA, can strategically interfere with viral replication and cancer cell proliferation. At the heart of many successful synthetic routes to these life-saving drugs lies a key enabling reagent: 2,4-Bis((trimethylsilyl)oxy)pyrimidine (CAS No. 10457-14-4). This silylated derivative of uracil serves as a highly activated and soluble precursor, pivotal for the crucial C-N bond formation in the construction of pyrimidine nucleosides. This guide provides an in-depth exploration of its synthesis, properties, and profound applications, with a focus on the mechanistic rationale and practical execution of its use in the synthesis of prominent antiviral agents.

Physicochemical Properties and Spectroscopic Characterization

This compound is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10457-14-4 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂Si₂ | [1][2] |

| Molecular Weight | 256.45 g/mol | [2] |

| Melting Point | 50-52 °C | |

| Appearance | Crystalline solid | |

| Solubility | Moderately soluble in common organic solvents (e.g., hexane, diethyl ether); poorly soluble in water. |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, and ²⁹Si NMR spectra are available for reference in public databases such as PubChem.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic strong absorptions for Si-O-C stretching, as well as peaks corresponding to the pyrimidine ring vibrations. The absence of a broad O-H stretching band (present in the uracil precursor) is a key indicator of successful silylation.

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the silylation of uracil using hexamethyldisilazane (HMDS) as the silylating agent, often with a catalytic amount of an activating agent like trimethylsilyl chloride (TMSCl).[3]

Reaction Scheme:

Caption: Silylation of Uracil to form this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add uracil (1 equivalent).

-

Addition of Reagents: Add hexamethyldisilazane (HMDS, approximately 3-4 equivalents) to the flask, followed by a catalytic amount of trimethylsilyl chloride (TMSCl, approximately 0.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by observing the dissolution of the solid uracil. The reaction is typically complete when a clear, homogeneous solution is formed.

-

Work-up and Isolation: After the reaction is complete, the excess HMDS and TMSCl are removed under reduced pressure (e.g., using a rotary evaporator). The resulting oily or solid residue is the desired this compound, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial to prevent the hydrolysis of the silylating agents and the product, which are sensitive to moisture.

-

Catalytic TMSCl: While HMDS can silylate uracil on its own, the reaction is often slow. TMSCl acts as a catalyst by reacting with HMDS to form a more reactive silylating species and also by activating the uracil ring.

-

Excess HMDS: Using an excess of HMDS ensures the complete conversion of uracil to its disilylated form and also serves as a solvent for the reaction.

The Vorbrüggen Glycosylation: A Gateway to Nucleoside Analogues

The primary and most significant application of this compound is in the Vorbrüggen glycosylation , a powerful method for the formation of N-glycosidic bonds.[4][5] This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative, typically an acylated sugar, in the presence of a Lewis acid catalyst.

Generalized Reaction Scheme:

Caption: The Vorbrüggen Glycosylation Reaction.

Mechanistic Insights:

The Vorbrüggen reaction proceeds through a series of well-defined steps:

-

Activation of the Sugar: The Lewis acid catalyst activates the protected sugar by coordinating to the anomeric leaving group (e.g., the acetate), facilitating its departure and the formation of a key oxocarbenium ion intermediate.

-

Nucleophilic Attack: The silylated pyrimidine, being more nucleophilic and soluble in organic solvents than uracil, attacks the electrophilic anomeric carbon of the oxocarbenium ion.

-

Stereochemical Outcome: The stereochemistry of the newly formed glycosidic bond is often controlled by the neighboring group participation of the acyl group at the C-2 position of the sugar, which typically leads to the formation of the β-anomer.

-

Deprotection: The silyl groups are readily removed during the aqueous workup, and the acyl protecting groups on the sugar moiety can be subsequently removed under basic conditions to yield the final nucleoside.

Application in the Synthesis of Antiviral Drugs: Lamivudine and Emtricitabine

This compound and its derivatives are instrumental in the industrial synthesis of several key antiviral drugs, including Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstone therapies for HIV/AIDS and Hepatitis B.[6][7]

Exemplary Synthesis of an Emtricitabine Precursor:

The synthesis of an emtricitabine precursor via a Vorbrüggen glycosylation highlights the practical utility of silylated pyrimidines.

Step-by-Step Experimental Protocol (Adapted from literature): [6][7][8][9]

-

Silylation of 5-Fluorocytosine: 5-Fluorocytosine (1 equivalent) is suspended in an anhydrous solvent (e.g., dichloromethane). N,O-Bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated 5-fluorocytosine. The solution is then cooled to room temperature.

-

Glycosylation: In a separate flask, a protected 1,3-oxathiolane acetate donor (1 equivalent) is dissolved in an anhydrous solvent. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added at a reduced temperature (e.g., 0 °C). The solution of the silylated 5-fluorocytosine is then added dropwise to the activated sugar solution.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification and Subsequent Steps: The crude product, a protected emtricitabine derivative, is then purified by column chromatography. Subsequent deprotection steps yield the final active pharmaceutical ingredient, emtricitabine.

Yields in Vorbrüggen Glycosylation:

The yields of Vorbrüggen glycosylation reactions can vary depending on the specific substrates, Lewis acid, and reaction conditions. However, the use of silylated pyrimidines generally leads to good to excellent yields.

| Nucleobase | Sugar Derivative | Lewis Acid | Yield (%) | Reference |

| Silylated 5-Fluorocytosine | Protected 1,3-oxathiolane acetate | TMSOTf | up to 95% | [7] |

| Silylated Thymine | Protected 1,3-oxathiolane acetate | TMSOTf | High | [8] |

| Silylated N-acetylcytosine | Protected 1,3-oxathiolane acetate | TMSOTf | 72-95% | [10] |

Safety and Handling Considerations

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the associated silylating agents.

-

Moisture Sensitivity: These compounds are highly sensitive to moisture and will readily hydrolyze. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in dry glassware.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat.

-

Inhalation: Avoid inhaling the dust or vapors. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of moisture.

Conclusion: An Indispensable Tool for Chemical Synthesis

This compound has firmly established itself as an indispensable reagent in the synthesis of pyrimidine nucleosides. Its ability to enhance the solubility and nucleophilicity of the uracil moiety, coupled with the high efficiency and stereoselectivity of the Vorbrüggen glycosylation, has made it a workhorse in both academic research and industrial drug manufacturing. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, empowers researchers and drug development professionals to effectively harness its potential in the creation of novel therapeutics that address significant global health challenges.

References

- Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(7), 4645–4650.

- Process and intermediates for preparing emtricitabine. (2009). Google Patents.

- Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation. PubMed.

- Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ResearchGate.

- Synthesis of nucleosides. (n.d.). In Wikipedia.

- Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. (2022). PMC.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. (2021). PMC.

- Synthesis of modified pyrimidine nucleosides via Vorbrüggen-type N-glycosylation catalyzed by 2-methyl-5-phenylbenzoxazolium perchlorate. (n.d.). Lookchem.

- Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. (n.d.). Royal Society of Chemistry.

- Synthesis, Isolation, Characterisation and Quantification of Process Related Impurity of Zidovudine. (2014). Rasayan Journal of Chemistry.

- A general synthesis of pyrimidine nucleosides. (1970). PubMed.

- A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. (1974). PubMed.

- Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. (2023). Reaction Chemistry & Engineering.

- This compound. (n.d.). PubChem.

- General Silylation Procedures. (n.d.). Gelest.

- Optimization of Vorbrüggen glycosylation with N-acetyl cytosine and achiral ester. (2021). ResearchGate.

- Techniques for silylation. (n.d.). ResearchGate.

- Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-. (n.d.). NIST WebBook.

- Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. (2020). PMC.

- Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. (2018). PubMed.

- Zidovudine. (n.d.). PubChem.

- 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. (2008). PMC.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,4-Bis(trimethylsiloxy)pyrimidine | C10H20N2O2Si2 | CID 82640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 5. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of 2,4-Bis((trimethylsilyl)oxy)pyrimidine in Modern Nucleoside Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2,4-Bis((trimethylsilyl)oxy)pyrimidine, a critical intermediate in the synthesis of a wide array of nucleoside analogues that form the backbone of numerous antiviral and anticancer therapeutics. We will delve into the compound's fundamental physicochemical properties, provide validated protocols for its synthesis and subsequent use in glycosylation reactions, and elucidate the mechanistic underpinnings that make it an indispensable tool for researchers in medicinal chemistry and drug development. This guide is intended to equip scientists with the practical knowledge and theoretical understanding necessary to effectively and safely utilize this versatile reagent in their research endeavors.

Introduction: The Strategic Importance of Silylation in Nucleoside Synthesis

The synthesis of modified nucleosides is a cornerstone of modern drug discovery. The strategic introduction of silyl protecting groups, particularly the trimethylsilyl (TMS) group, onto nucleobases like uracil, has revolutionized the efficiency and stereoselectivity of nucleoside synthesis. This compound, also known as silylated uracil, is a testament to this strategy. By converting the lactam-lactim tautomeric system of uracil into a more reactive and soluble O-silylated intermediate, chemists can achieve cleaner and more efficient glycosylation reactions. This guide will provide a comprehensive overview of this pivotal compound, from its synthesis to its application in the renowned Silyl-Hilbert-Johnson (or Vorbrüggen) reaction.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂Si₂ | [1] |

| Molecular Weight | 256.45 g/mol | [1] |

| Appearance | White to off-white solid or liquid | [2] |

| Melting Point | 31-33 °C | |

| Boiling Point | 123 °C at 10 mmHg | |

| Solubility | Moderately soluble in common organic solvents (e.g., hexane, diethyl ether, 1,2-dichloroethane); poorly soluble in water. | |

| CAS Number | 10457-14-4 | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by a prominent singlet corresponding to the 18 protons of the two trimethylsilyl groups. The chemical shifts of the pyrimidine ring protons are also observable.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons of the TMS groups and the carbons of the pyrimidine ring.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows the molecular ion peak (M+) at m/z 256. Key fragmentation patterns often involve the loss of methyl groups or trimethylsilyl groups.[1]

Synthesis of this compound: A Validated Protocol

The preparation of this compound is a straightforward yet critical first step in many nucleoside synthesis campaigns. The following protocol is a robust and widely adopted method.

Reaction Scheme:

Caption: Synthesis of this compound from Uracil.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add uracil (1 equivalent).

-

Addition of Silylating Agent: Add hexamethyldisilazane (HMDS, approximately 3-5 equivalents) to the flask. HMDS serves as both the silylating agent and the solvent.

-

Catalyst Addition: Add a catalytic amount of ammonium sulfate ((NH₄)₂SO₄).

-

Reaction: Heat the reaction mixture to reflux (typically around 120-130 °C) with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the solid uracil, resulting in a clear, homogeneous solution. This typically takes several hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess HMDS is removed under reduced pressure using a rotary evaporator.

-

Purification and Storage: The resulting oily or solid residue is this compound, which is often used in the next step without further purification. It is crucial to store the product under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The trimethylsilyl groups are susceptible to hydrolysis. Conducting the reaction under an inert atmosphere prevents the ingress of moisture, which would lead to the formation of byproducts and reduce the yield.

-

Hexamethyldisilazane (HMDS): HMDS is a powerful and commonly used silylating agent. Its byproduct, ammonia, is volatile and easily removed from the reaction mixture.

-

Ammonium Sulfate Catalyst: The catalyst facilitates the silylation process by activating the HMDS.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the silylation to completion in a reasonable timeframe.

Application in Nucleoside Synthesis: The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

This compound is a cornerstone of the Silyl-Hilbert-Johnson reaction, a powerful method for the formation of the N-glycosidic bond in nucleosides.[3][4]

Sources

- 1. 2,4-Bis(trimethylsiloxy)pyrimidine | C10H20N2O2Si2 | CID 82640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Bis((trimethylsilyl)oxy)pyrimidine: Synthesis, Properties, and Applications in Nucleoside Chemistry

Abstract

2,4-Bis((trimethylsilyl)oxy)pyrimidine, a silylated derivative of the RNA nucleobase uracil, stands as a cornerstone intermediate in the field of medicinal chemistry and organic synthesis.[1] Its strategic importance lies in its enhanced reactivity and solubility in organic solvents, which facilitates the crucial C-N glycosidic bond formation required for the synthesis of a vast array of pyrimidine nucleosides.[1][2] This guide provides an in-depth exploration of its nomenclature, physicochemical properties, and the mechanistic principles behind its synthesis. Furthermore, it details field-proven experimental protocols for its preparation and subsequent use in the Vorbrüggen glycosylation, a pivotal reaction in the development of antiviral and anticancer therapeutics.[3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic building block.

Nomenclature and Physicochemical Properties

A clear understanding of a compound's identity and physical characteristics is fundamental to its effective application in research and development.

IUPAC and Common Names

The compound is most commonly known in literature and commercial catalogs as This compound .[4] However, its formal IUPAC-generated name is trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane .[5][6][7] Due to its origin as a derivative of uracil, it is also frequently referred to as Bis(O-trimethylsilyl)uracil or simply silylated uracil.[5][8]

-

Synonyms : 2,4-Bis(trimethylsilyloxy)pyrimidine, Bis(O-trimethylsilyl)uracil, O,O'-Bis(trimethylsilyl)uracil, Uracil bis-TMS[5][8][12]

Chemical Structure

The structure consists of a central pyrimidine ring where the oxygen atoms at the C2 and C4 positions are functionalized with trimethylsilyl (TMS) ethers. This silylation locks the molecule in the aromatic di-enol tautomeric form, which is critical for its subsequent reactivity.

Physicochemical Properties

The key properties of this compound are summarized in the table below. Its conversion from the high-melting, poorly soluble uracil into a liquid or low-melting solid that is soluble in organic solvents is a primary motivation for its synthesis.[1][13]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂Si₂ | [4][5][9] |

| Molecular Weight | 256.45 g/mol | [5][9][11] |

| Physical Form | Colorless to light yellow liquid or crystalline solid | [8][13] |

| Density | ~0.981 - 1.0 g/cm³ | [11][] |

| Purity (Typical) | ≥98% | [8][11][15] |

| Solubility | Soluble in common organic solvents (e.g., 1,2-dichloroethane, acetonitrile, hexane); poorly soluble in water. | [13] |

The Chemistry of Silylation: Synthesis of this compound

The conversion of uracil to its silylated derivative is a classic and essential transformation in nucleoside chemistry. The process is designed to activate the pyrimidine ring for subsequent glycosylation reactions.

Rationale for Silylation in Nucleoside Synthesis

The direct glycosylation of uracil is problematic due to its poor solubility in non-polar organic solvents and the potential for reaction at multiple sites (N1, N3, O2, O4). The silylation process elegantly overcomes these challenges through several key mechanisms:

-

Enhanced Solubility : The introduction of two lipophilic trimethylsilyl groups dramatically increases the compound's solubility in aprotic organic solvents required for glycosylation.[1]

-

Increased Nucleophilicity : Silylation converts the uracil from its stable lactam form to the more reactive lactim tautomer, increasing the electron density on the ring nitrogen atoms and enhancing their nucleophilicity.

-

Regiocontrol : The bulky TMS groups sterically hinder the O-atoms, favoring the desired N-glycosylation reaction with an activated sugar electrophile. The reaction typically favors the thermodynamically more stable N1-glycoside product.

Workflow for Synthesis and Purification

The most common and efficient method for preparing this compound involves heating uracil with an excess of a silylating agent.[1] Hexamethyldisilazane (HMDS) is often preferred because the only byproduct is volatile ammonia gas, which simplifies purification. A catalytic amount of an acid source or silyl halide is often used to accelerate the reaction.[16]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Uracil

This protocol is a self-validating system; the visual endpoint (formation of a clear solution) is a reliable indicator of reaction completion.

Materials:

-

Uracil (10 mmol)

-

1,1,1,3,3,3-Hexamethyldisilazane (HMDS) (30 mL)

-

Trimethylsilyl chloride (TMSCl) (1 mL) or Ammonium Sulfate (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating mantle

Procedure:

-

Setup: Assemble the glassware and ensure it is oven-dried and free of moisture. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the silylating agent and the product.[1]

-

Charging the Flask: To the round-bottom flask, add uracil (10 mmol) and HMDS (30 mL).

-

Initiation: Add the catalyst, either TMSCl (1 mL) or a few crystals of ammonium sulfate.[16]

-

Reaction: Heat the suspension to reflux under a positive pressure of inert gas (e.g., Argon). The reaction progress is monitored visually; the initial milky suspension of uracil will gradually dissolve as it is converted to the soluble silylated product.

-

Completion: Continue refluxing for 7-16 hours, or until a completely clear, homogeneous solution is obtained.[1][16] This visual cue indicates the complete consumption of the starting uracil.

-

Workup: Allow the solution to cool to room temperature. The excess HMDS and any volatile byproducts are removed under reduced pressure (vacuum).

-

Product Isolation: The resulting oily or solid residue is the crude this compound. For most applications in nucleoside synthesis, this crude product (assay >95%) is of sufficient purity and can be used directly in the next step without further purification.[16] If higher purity is required, vacuum distillation can be performed.

Core Applications in Drug Development and Organic Synthesis

The primary utility of this compound is as a highly reactive nucleophile for the synthesis of pyrimidine nucleosides, many of which form the basis of essential medicines.[2][17][18]

The Vorbrüggen Glycosylation: A Cornerstone of Nucleoside Synthesis

The Vorbrüggen reaction (a modification of the silyl Hilbert-Johnson reaction) is the most widely applied method for synthesizing pyrimidine nucleosides.[2][3] It involves the condensation of a persilylated nucleobase, such as this compound, with a protected and activated sugar derivative (e.g., a ribofuranosyl acetate) in the presence of a Lewis acid catalyst, typically tin(IV) chloride (SnCl₄) or trimethylsilyl triflate (TMSOTf).[3][16]

Workflow: Synthesis of a Pyrimidine Nucleoside via Vorbrüggen Glycosylation

The logical workflow demonstrates the coupling of the two key synthons, followed by the necessary deprotection steps to yield the final nucleoside.

Sources

- 1. Buy this compound | 10457-14-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 10457-14-4 [sigmaaldrich.cn]

- 5. 2,4-Bis(trimethylsiloxy)pyrimidine | C10H20N2O2Si2 | CID 82640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. usbio.net [usbio.net]

- 11. 10457-14-4 this compound AKSci 1020AA [aksci.com]

- 12. 2,4-BIS-TRIMETHYLSILANYLOXY-PYRIMIDINE | 10457-14-4 [chemicalbook.com]

- 13. chemshuttle.com [chemshuttle.com]

- 15. synchem.de [synchem.de]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Bis((trimethylsilyl)oxy)pyrimidine: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,4-Bis((trimethylsilyl)oxy)pyrimidine, a pivotal reagent in modern organic and medicinal chemistry. As the silylated derivative of uracil, this compound serves as a critical building block in the synthesis of a wide array of nucleoside analogues, which are foundational to the development of antiviral and anticancer therapeutics. This document consolidates its extensive nomenclature, details its physicochemical properties, explains the chemical principles behind its enhanced reactivity, and provides validated experimental protocols for its synthesis and application. The guide is structured to offer both a comprehensive reference and practical insights for professionals engaged in pharmaceutical research and development.

Chemical Identity and Nomenclature

The precise identification of a chemical reagent is paramount for reproducibility and safety in a research environment. This compound is known by a variety of names, reflecting its structure and derivation from uracil. This section clarifies its nomenclature and provides key identifiers.

Primary Names and Chemical Structure

The most commonly used name for this compound is This compound . It is fundamentally a uracil molecule where the two enolizable oxygens at the C2 and C4 positions are protected by trimethylsilyl (TMS) groups.[1] This silylation is the key to its utility, enhancing its solubility in organic solvents and activating it for subsequent reactions.[1]

Synonyms and Alternative Names

The compound is referenced across scientific literature and chemical supplier catalogs under numerous synonyms. Understanding these alternatives is crucial for comprehensive literature searches and procurement.

| Category | Name |

| Common Synonyms | 2,4-Bis(trimethylsiloxy)pyrimidine[2][3], Bis(O-trimethylsilyl)uracil[4][5], O,O'-Bis(trimethylsilyl)uracil[4][6][7], Bis(trimethylsilyl)uracil[3][5] |

| Systematic (IUPAC) Names | trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane[1][2], Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-[2][8] |

| Common Abbreviations | Uracil, bis-TMS[2][5], Uracil, diTMS[2][9], Uracil, 2TMS derivative[2][10] |

| Other Variations | 2,4-O-Bis(trimethylsilyl)uracil[4][10], 2,4-Di-O-(trimethylsilyl)uracil[5] |

Key Chemical Identifiers

For unambiguous identification, standardized identifiers are used globally.

| Identifier | Value | Source |

| CAS Number | 10457-14-4 | [1][2][4] |

| PubChem CID | 82640 | [2][11] |

| EINECS | 233-942-8 | [2][4] |

| InChI Key | FSBNTQRWSOTNEW-UHFFFAOYSA-N | [1][][13] |

| Molecular Formula | C10H20N2O2Si2 | [2][4][] |

| SMILES | C(C)OC1=NC(=NC=C1)O(C)C | [1][] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value |

| Molecular Weight | 256.45 g/mol |

| Appearance | White to off-white crystalline solid[5] |

| Melting Point | 31-33 °C[4][5] |

| Boiling Point | 123 °C @ 10 mmHg[4][5] |

| Density | ~0.981 g/cm³[4][] |

| Solubility | Moderately soluble in common organic solvents (e.g., hexane, diethyl ether); poorly soluble in water |

| Storage | 2-8°C, under inert gas, away from moisture[4][5] |

The Chemistry of Silylation: A Gateway to Enhanced Reactivity

The synthetic utility of this compound stems directly from the strategic use of trimethylsilyl groups. This section explains the causality behind this crucial chemical modification.

The Role of the Trimethylsilyl (TMS) Group

In organic synthesis, the TMS group is a versatile protecting group for hydroxyls, amines, and other protic functional groups. Its primary advantages are the ease of its introduction, its stability under many reaction conditions, and its clean removal under mild acidic or fluoride-ion-mediated conditions. In the context of uracil, silylation serves two purposes:

-

Protection: It masks the acidic protons of the uracil hydroxyl groups, preventing unwanted side reactions.

-

Activation & Solubilization: It transforms the polar, poorly soluble uracil into a nonpolar derivative that is readily soluble in aprotic organic solvents, which are required for many subsequent reactions like glycosylation.[1]

Silylation Mechanism and Tautomerism

Uracil exists in a tautomeric equilibrium between its lactam and lactim forms. The silylation process, typically using a silylating agent like hexamethyldisilazane (HMDS), captures the aromatic lactim tautomer. This process enhances the nucleophilicity at the N1 position of the pyrimidine ring due to the electron-donating effect of the silyloxy groups.[1] This heightened reactivity at N1 is the cornerstone of its application in nucleoside synthesis.

Key Synthetic Applications

The primary application of this compound is as a key intermediate in the synthesis of modified nucleosides, which are often the active pharmaceutical ingredients (APIs) in antiviral and anticancer drugs.[][14]

Nucleoside Synthesis via Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a standard method for forming the C-N glycosidic bond between a nucleobase and a sugar moiety. The silylated pyrimidine is essential for this reaction's success. The process involves the coupling of this compound with a protected ribose (or other sugar) derivative, typically an acetate or halide, under the catalysis of a Lewis acid like tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] The reaction proceeds with high stereoselectivity, yielding the desired β-anomer, which is crucial for biological activity.

Role in Drug Development

The pyrimidine scaffold is a cornerstone in a vast number of therapeutic agents.[14][15] By enabling the efficient synthesis of novel nucleoside analogues, this compound has been instrumental in the discovery of drugs that function as chain terminators in viral replication or as antimetabolites in cancer chemotherapy. For instance, modifications to the sugar or base moiety, facilitated by this synthetic route, can enhance a drug's antiviral activity and pharmacokinetic properties.[16]

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and use of this compound.

Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure using hexamethyldisilazane (HMDS).

-

Materials:

-

Uracil (1.0 eq)

-

Hexamethyldisilazane (HMDS) (3.0-4.0 eq)

-

Ammonium sulfate ((NH₄)₂SO₄) or Trimethylsilyl chloride (TMSCl) (catalytic amount, ~0.01 eq)

-